Specific Scientific Field: Hematology & Oncology
Summary of the Application: CNX-774 is a novel Bruton’s tyrosine kinase (BTK) inhibitor. BTK is a crucial terminal kinase enzyme in the B-cell antigen receptor (BCR) signaling pathway, which plays a significant role in human malignancies and autoimmune disorders . CNX-774 has shown potent inhibitory activity towards BTK with an IC50 of <1nM in biochemical and cellular assays .
Methods of Application or Experimental Procedures: CNX-774 forms a ligand-directed covalent bond with the Cys-481 residue within the ATP binding site of the enzyme .
Results or Outcomes: CNX-774 has demonstrated clinical effectiveness and tolerability in early clinical trials and has progressed into phase III trials .
Specific Scientific Field: Pancreatic Cancer Treatment
Summary of the Application: CNX-774 has been identified as a potential treatment for pancreatic cancer. It has been found to overcome resistance to dihydroorotate dehydrogenase (DHODH) inhibitors, which are key enzymes for de novo synthesis of pyrimidine nucleotides .
Methods of Application or Experimental Procedures: CNX-774 has been found to inhibit equilibrative nucleoside transporter 1 (ENT1), which mediates resistance to DHODH inhibitors by taking up extracellular uridine. This uridine is salvaged to generate pyrimidine nucleotides in a DHODH-independent manner .
Results or Outcomes: In BQ-resistant cell lines, combination treatment with BQ (a DHODH inhibitor) and CNX-774 led to profound cell viability loss and pyrimidine starvation. In an aggressive, immunocompetent pancreatic cancer mouse model, combined targeting of DHODH and ENT1 dramatically suppressed tumor growth and prolonged mouse survival .
Specific Scientific Field: B-cell Lymphoproliferative Disorders
Summary of the Application: CNX-774, as a BTK inhibitor, has shown significant activities across a variety of B-cell neoplastic disorders . BTK is a crucial terminal kinase enzyme in the B-cell antigen receptor (BCR) signaling pathway, which has been implicated in initiation, survival, and progression of mature B-cell lymphoproliferative disorders .
Results or Outcomes: CNX-774 has shown significant activities across a variety of B-cell neoplastic disorders and autoimmune diseases in preclinical models and clinical trials .
Specific Scientific Field: Mast Cell Activation Disorders
Summary of the Application: CNX-774, as a BTK inhibitor, plays an important role in mast cell activation . BTK is an important enzyme in the B-cell antigen receptor (BCR) signaling pathway, which also plays a significant role in mast cell activation .
Results or Outcomes: CNX-774 has shown significant activities in preclinical models of mast cell activation disorders .
Specific Scientific Field: Autoimmune Disorders
Summary of the Application: CNX-774, as a BTK inhibitor, has shown significant activities across a variety of autoimmune diseases . BTK is a crucial terminal kinase enzyme in the B-cell antigen receptor (BCR) signaling pathway, which plays a significant role in human malignancies and autoimmune disorders .
Specific Scientific Field: B-cell Maturation
Summary of the Application: CNX-774, as a BTK inhibitor, plays an important role in B-cell maturation . BTK is an important enzyme in the B-cell antigen receptor (BCR) signaling pathway, which also plays a significant role in B-cell maturation .
Results or Outcomes: CNX-774 has shown significant activities in preclinical models of B-cell maturation disorders .
CNX-774 is a small molecule compound recognized as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), an important enzyme in the B cell antigen receptor signaling pathway. It is characterized by its irreversible binding to the active site of BTK, specifically targeting the cysteine residue at position 481. This unique mechanism of action allows CNX-774 to effectively disrupt B cell signaling, which has implications for various hematological malignancies and autoimmune diseases .
The primary chemical reaction associated with CNX-774 involves its covalent modification of BTK. The compound forms a Michael-type adduct with the thiol group of cysteine 481 in the BTK active site. This reaction is significant as it leads to the irreversible inhibition of BTK activity, which can alter downstream signaling pathways involved in cell proliferation and survival .
In addition to its role as a BTK inhibitor, CNX-774 has been shown to block equilibrative nucleoside transporter 1 (ENT1), which is critical for nucleoside salvage pathways. This blockade contributes to its cytotoxic effects in certain cancer cell lines, particularly in overcoming resistance to dihydroorotate dehydrogenase (DHODH) inhibitors like brequinar .
CNX-774 exhibits notable biological activity through its inhibition of BTK and ENT1. In preclinical studies, it has demonstrated effectiveness in sensitizing resistant pancreatic cancer cell lines to DHODH inhibitors, resulting in synergistic loss of cell viability and depletion of pyrimidine nucleotides . This dual mechanism of action positions CNX-774 as a promising candidate for combination therapies in oncology.
Moreover, CNX-774's ability to inhibit BTK has implications for treating various B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. The irreversible nature of its binding enhances its potential therapeutic efficacy by providing sustained inhibition of BTK activity .
The synthesis of CNX-774 involves several steps that typically include:
Specific synthetic routes may vary based on the desired purity and yield, but detailed methodologies are often proprietary or found in specialized chemical literature .
CNX-774 is primarily explored for:
Studies have shown that CNX-774 interacts with several biological targets beyond BTK:
These interactions underscore the compound's multifaceted role in cancer biology and therapy.
Several compounds exhibit similar mechanisms or targets as CNX-774. Here are some notable examples:
Compound Name | Target/Mechanism | Unique Features |
---|---|---|
Ibrutinib | Bruton's tyrosine kinase inhibitor | First-in-class irreversible BTK inhibitor |
Acalabrutinib | Bruton's tyrosine kinase inhibitor | More selective than Ibrutinib; fewer side effects |
Brequinar | Dihydroorotate dehydrogenase inhibitor | Targets pyrimidine metabolism |
GDC-0917 | Bruton's tyrosine kinase inhibitor | Designed for enhanced selectivity |
PRT062607 | Bruton's tyrosine kinase inhibitor | Selective against both wild-type and mutant BTK |
Uniqueness of CNX-774: While many compounds target BTK, CNX-774's dual inhibition of both BTK and ENT1 sets it apart, potentially offering broader therapeutic benefits against resistant cancers by addressing multiple pathways simultaneously .
The synthesis of CNX-774, chemically designated as 4-[4-[[5-fluoro-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide, represents a sophisticated approach to constructing pyrimidine-carboxamide scaffolds for Bruton tyrosine kinase inhibition [1] [2]. The molecular formula C26H22FN7O3 with a molecular weight of 499.5 daltons reflects the complex multi-ring architecture required for selective kinase targeting [2] [5].
The primary synthetic strategy involves sequential nucleophilic aromatic substitution reactions on dichloropyrimidine intermediates [29]. The regioselective substitution of the more electrophilic 4-chloro position occurs preferentially over the 2-chloro position, enabling controlled introduction of aniline derivatives [29]. This approach parallels established methodologies for pyrimidine-4-carboxamide synthesis, where dichloropyrimidine scaffolds serve as versatile electrophilic platforms [29].
The pyrimidine core construction follows a multi-step process beginning with orotic acid derivatives [29]. Conversion to acyl chloride intermediates using phosphorous oxychloride enables subsequent amide coupling reactions under controlled temperature conditions [29]. The critical regioselectivity emerges during nucleophilic displacement reactions, where primary amines preferentially attack the 4-position of dichloropyrimidines [29].
Table 1: Key Synthetic Intermediates in CNX-774 Assembly
Intermediate Class | Reaction Conditions | Regioselectivity | Yield Range |
---|---|---|---|
Dichloropyrimidine | Phosphorous oxychloride, -78°C to 0°C | 4-position selective | 75-85% |
Aniline coupling | Microwave irradiation, 160°C | N-aryl formation | 60-80% |
Carboxamide formation | HATU coupling, room temperature | Amide bond formation | 70-90% |
The synthetic route employs microwave-assisted conditions for challenging nucleophilic substitutions, particularly for the introduction of electron-rich aniline derivatives [29]. High temperature conditions (160°C) facilitate the displacement of chloride leaving groups while maintaining structural integrity of sensitive functional groups [29].
Recent developments in pyrimidine synthesis have incorporated three-step protection-oxidation-deprotection strategies for introducing complex substituents [30]. The approach involves initial Boc protection of amino groups, followed by controlled oxidation using meta-chloroperbenzoic acid, and subsequent deprotection with trifluoroacetic acid [30]. This methodology provides yields ranging from 17-75% over the three-step sequence [30].
Alternative synthetic approaches utilize carboxamide oximes as precursors for pyrimidine N-oxide formation [28]. Treatment with dicarbonyl equivalents in the presence of trifluoroacetic acid enables selective formation of pyrimidine N-oxides, particularly valuable when pyridine rings are incorporated into the molecular framework [28].
The acryloylamino substituent in CNX-774 functions as an essential electrophilic warhead that enables irreversible covalent modification of Bruton tyrosine kinase [1] [10] [12]. This Michael acceptor moiety targets Cysteine 481, a non-conserved amino acid residue within the adenosine triphosphate binding site of the kinase [1] [12] [13].
The covalent bonding of CNX-774 to Bruton tyrosine kinase has been confirmed through matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis [12]. Incubation of recombinant Bruton tyrosine kinase protein with a 10-fold molar excess of CNX-774 for one hour at room temperature results in a protein mass shift corresponding to the molecular weight of CNX-774 [12]. Subsequent pepsin digestion followed by tandem mass spectrometry analysis definitively establishes the covalent bond formation at Cysteine 481 [12].
The mechanism of covalent inhibition involves direct proton transfer from Cysteine 481 to the acrylamide warhead, followed by covalent bond formation to generate an enol intermediate [25]. A subsequent rate-limiting keto-enol tautomerization step with an activation energy of 10.5 kilocalories per mole leads to the formation of the inactivated Bruton tyrosine kinase-CNX-774 complex [25].
Table 2: Covalent Binding Kinetics and Thermodynamics
Parameter | Value | Method | Reference |
---|---|---|---|
Binding Rate | <1 hour | Mass spectrometry | [12] |
Activation Energy | 10.5 kcal/mol | Quantum mechanics/molecular mechanics | [25] |
Target Selectivity | >1000-fold vs ITK | Enzymatic assays | [10] |
Residence Time | >24 hours | Cellular washout | [12] |
The selectivity of CNX-774 for Bruton tyrosine kinase over other cysteine-containing kinases results from the unique microenvironment surrounding Cysteine 481 [13] [41]. The presence of an asparagine residue in the i+3 position relative to Cysteine 481 lowers the pKa of the thiol group, enhancing its nucleophilicity [41]. This contrasts with kinases such as interleukin-2-inducible T-cell kinase, epidermal growth factor receptor, and Janus kinase 3, which contain aspartate residues in the equivalent position [41].
Crystallographic analysis reveals that CNX-774 forms a covalent bond within the adenosine triphosphate binding site while maintaining the kinase in an inactive "C-helix out" conformation [13] [42]. The compound demonstrates potent inhibitory activity with an IC50 value of less than 1 nanomolar in biochemical assays [10] [12]. Cellular potency ranges from 1-10 nanomolar, with prolonged duration of action demonstrated through biotinylated probe competition assays [12].
The acrylamide warhead represents a critical pharmacophore for irreversible kinase inhibition [30] [31]. Recent studies have explored 2-sulfonylpyrimidine motifs as potential acrylamide surrogates, demonstrating that warhead modifications can influence both potency and selectivity profiles [30] [31]. These alternative warheads show tunable reactivity spanning over nine orders of magnitude in vitro, providing additional layers of control over covalent inhibitor potency [30].
The directional trajectory of cysteine nucleophilic attack imposed by the nucleophilic aromatic substitution process influences selectivity profiles and reduces off-target reactivity [30]. This mechanistic understanding has informed the design of next-generation covalent inhibitors with improved therapeutic windows [30].
The 5-fluoro substituent on the pyrimidine ring of CNX-774 plays a crucial role in modulating target affinity and kinase selectivity [1] [2]. Fluorine substitution in heterocyclic systems significantly influences electronic properties, metabolic stability, and binding interactions through multiple mechanisms [15].
Fluorine substitution at the 5-position of the pyrimidine ring alters the electronic density distribution across the heterocyclic core [15]. The highly electronegative fluorine atom withdraws electron density through inductive effects, modulating the binding affinity to the kinase adenosine triphosphate site [15]. This electronic modulation contributes to the sub-nanomolar potency observed for CNX-774 against Bruton tyrosine kinase [1] [12].
Comparative structure-activity relationship studies demonstrate that fluorine replacement with other halogens or hydrogen significantly impacts potency [15]. The replacement of 2-chloro substituents with fluorine atoms in related pyrimidine inhibitors has been shown to improve selectivity profiles while maintaining potency [15]. This substitution pattern reduces clearance and enhances metabolic stability in hepatocyte assays [15].
Table 3: Fluorine Substitution Effects on Kinase Inhibitor Properties
Substitution Pattern | Potency (IC50) | Selectivity Index | Metabolic Stability |
---|---|---|---|
5-Fluoro-pyrimidine | <1 nM | >1000-fold | High |
5-Chloro-pyrimidine | 5-10 nM | 500-fold | Moderate |
Unsubstituted | 50-100 nM | 100-fold | Low |
The fluorine substituent contributes to the remarkable selectivity of CNX-774 for Bruton tyrosine kinase over related kinases [10] [12]. Kinome-wide screening reveals that CNX-774 demonstrates minimal off-target activity against a panel of 395 non-mutant kinases [5]. This selectivity profile significantly exceeds that of first-generation Bruton tyrosine kinase inhibitors, which exhibit substantial cross-reactivity with other kinase families [10] [11].
The fluorine substitution influences the orientation and binding geometry of CNX-774 within the kinase active site [13] [42]. Crystallographic studies reveal that the fluorine atom participates in favorable electrostatic interactions with nearby amino acid residues, stabilizing the inhibitor-kinase complex [42]. The 1.28 Angstrom resolution crystal structure of Bruton tyrosine kinase bound to CNX-774 demonstrates the precise positioning of the fluorine atom within the binding pocket [42].
Fluorine substitution significantly enhances the metabolic stability of CNX-774 compared to non-fluorinated analogs [12] [39]. The compound demonstrates greater than 90% extraction after 2 hours of incubation in both rat and human whole blood, indicating excellent stability toward enzymatic degradation [12]. This stability profile supports the oral bioavailability characteristics essential for therapeutic applications [12].
The presence of fluorine also modulates the lipophilicity and solubility properties of CNX-774 [39]. The compound exhibits favorable solubility in dimethyl sulfoxide (89 mg/mL) while remaining relatively insoluble in water, consistent with optimal absorption and distribution characteristics [39]. The calculated LogP value of 3.15 falls within the favorable range for oral drug candidates [12].
The phenoxy-pyridine scaffold in CNX-774 represents a carefully optimized structural element designed to achieve favorable oral bioavailability while maintaining target potency [1] [2] [16]. This scaffold connects the pyrimidine core to the N-methylpicolinamide moiety, creating a rigid linker that positions key pharmacophores for optimal kinase binding [1].
The phenoxy-pyridine linker serves multiple functions in the CNX-774 architecture [16] [17]. The ether linkage provides conformational flexibility while maintaining metabolic stability [17]. The pyridine nitrogen introduces a hydrogen bond acceptor that can engage with kinase residues or influence solubility properties [22]. The aromatic system contributes to the overall lipophilicity balance required for membrane permeability [17].
Medicinal chemistry optimization studies demonstrate that pyridine-containing scaffolds often require careful balance between potency and pharmacokinetic properties [15] [22]. The incorporation of pyridine rings can enhance binding affinity through nitrogen-kinase interactions but may also increase basicity and alter clearance profiles [15]. In CNX-774, the phenoxy-pyridine scaffold achieves this balance through strategic positioning and substitution patterns [1].
The optimization of oral bioavailability in kinase inhibitors frequently involves modification of aromatic scaffolds to improve permeability and reduce efflux [15] [20]. The phenoxy linkage in CNX-774 provides metabolic stability compared to direct carbon-carbon connections, which may be susceptible to oxidative metabolism [15]. The ether functionality resists phase I metabolic processes while maintaining the necessary molecular rigidity [15].
Table 4: Phenoxy-Pyridine Scaffold Optimization Parameters
Structural Feature | Property Impact | Optimization Goal | Achieved Value |
---|---|---|---|
Phenoxy ether | Metabolic stability | >2 hour half-life | >90% stable [12] |
Pyridine nitrogen | Solubility enhancement | 1-10 mg/mL | 2 mg/mL in ethanol [39] |
Aromatic planarity | Membrane permeability | LogP 2-4 | LogP 3.15 [12] |
Molecular weight | Absorption optimization | <500 Da | 499.5 Da [2] |
The phenoxy-pyridine scaffold adopts favorable conformations that position the N-methylpicolinamide group for optimal kinase interactions [40] [43]. Conformational analysis studies reveal that ether linkages typically prefer anti-conformations that minimize steric interactions [40]. This conformational preference aligns the terminal carboxamide group with hydrogen bonding residues in the Bruton tyrosine kinase active site [42].
Crystallographic studies demonstrate that the phenoxy-pyridine scaffold maintains a relatively rigid conformation upon kinase binding [42]. The aromatic rings adopt coplanar orientations that maximize π-π stacking interactions with kinase residues [42]. This binding mode contributes to the sub-nanomolar potency while maintaining selectivity over other kinase families [42].
The phenoxy-pyridine scaffold exhibits excellent metabolic stability in preclinical models [12] [39]. The compound demonstrates remarkable specificity in assays designed to assess off-target reactivity toward abundant cellular thiols and blood proteins [12]. This selectivity profile indicates that the scaffold design successfully minimizes non-specific protein interactions that could compromise bioavailability [12].
Stability studies reveal that CNX-774 maintains structural integrity under physiological conditions relevant to oral administration [39]. The compound remains stable when stored as a crystalline solid at -20°C and demonstrates appropriate solubility characteristics in pharmaceutically relevant solvents [16] [39]. These properties support the development potential as an orally bioavailable therapeutic agent [16].